Epelsiban Besylate

Oxytocin Receptor Binding Affinity Selectivity

Researchers studying oxytocin signaling often face confounding results from vasopressin receptor cross-reactivity inherent to peptide antagonists such as atosiban (V1aR Ki = 3.5 nM). Epelsiban besylate resolves this ambiguity with >31,000-fold selectivity over hV1aR, hV2R, and hV1bR, delivering unequivocal OXTR-specific blockade. • Sub-nanomolar affinity (Ki = 0.13 nM, pKi = 9.9) for human OXTR • 55% oral bioavailability in rats supports oral gavage/dietary chronic dosing • Negative genotoxicity (Ames, in vitro micronucleus); documented 14-day rat safety profile • Phase 2 clinical reference dataset (NCT01021553) for translational benchmarking

Molecular Formula C36H44N4O7S
Molecular Weight 676.8 g/mol
CAS No. 1159097-48-9
Cat. No. B607339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpelsiban Besylate
CAS1159097-48-9
SynonymsGSK557296B;  GSK-557296B;  Epelsiban besylate.
Molecular FormulaC36H44N4O7S
Molecular Weight676.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1
InChIKeyBEWUOCYETMDWGE-FKDQZALLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epelsiban Besylate: Selective Oral Oxytocin Receptor Antagonist


Epelsiban besylate (GSK-557296B) is a small-molecule, non-peptide oxytocin receptor (OXTR) antagonist characterized by a sub-nanomolar binding affinity (Ki = 0.13 nM, pKi = 9.9) and demonstrated oral bioavailability [1][2][3]. As a member of the 2,5-diketopiperazine class, it exhibits high selectivity for the oxytocin receptor over the related vasopressin receptor family, and has been advanced to Phase 2 clinical investigation for the treatment of premature ejaculation, providing a well-defined pharmacological profile relevant for research and development programs [4].

OXTR pathway inhibition study fit with reported high-affinity binding
Oral bioavailability reported for rodent in vivo dosing models
Defined vasopressin receptor selectivity window for control experiments
Preclinical safety data available for IACUC/ethics review submission

OXTR Antagonists: Selectivity & Bioavailability Differences


The class of oxytocin receptor antagonists encompasses compounds with highly disparate molecular structures—peptides (atosiban, barusiban) versus small molecules (retosiban, epelsiban, L-368,899)—resulting in fundamental differences in receptor binding kinetics, vasopressin receptor cross-reactivity, oral bioavailability, and in vivo potency [1][2]. For instance, atosiban exhibits significant off-target binding to the vasopressin V1a receptor (Ki = 3.5 nM), a liability that can confound experimental interpretation and limit therapeutic utility . Furthermore, even among orally bioavailable small-molecule antagonists, substantial variations in selectivity margins (e.g., ~1,400-fold for retosiban versus >31,000-fold for epelsiban) and in vitro-to-in vivo potency translation necessitate compound-specific characterization and preclude generic substitution in any rigorous scientific or industrial setting [3].

Peptidic OXTR antagonists

Compounds such as atosiban exhibit vasopressin V1a receptor cross-reactivity; this may confound pathway interpretation and limits direct substitution in selectivity-critical studies.

Alternative small molecules

OXTR antagonists differ substantially in oral bioavailability and selectivity margins (e.g., retosiban ~1,400-fold vs >31,000-fold for epelsiban); observed in vivo pharmacology may not transfer between compounds.

Epelsiban Besylate: Differentiation Evidence


Binding Affinity and Selectivity vs. Retosiban and Barusiban

Epelsiban besylate demonstrates sub-nanomolar affinity (Ki = 0.13 nM; pKi = 9.9) for the human oxytocin receptor, with a selectivity margin exceeding 31,000-fold over all three human vasopressin receptor subtypes (hV1aR, hV2R, hV1bR) [1]. In direct comparison, this selectivity window is approximately 22-fold greater than that of retosiban (~1,400-fold selectivity) and over 100-fold greater than that of barusiban (~300-fold selectivity), two other oxytocin antagonists advanced into clinical development [2][3].

OXTR affinity & selectivity
Reported
Epelsiban: Ki = 0.13 nM; >31,000-fold selectivity over hV1aR, hV2R, hV1bR Retosiban: Ki = 0.65 nM; ~1,400-fold
Barusiban: ~300-fold
Supports selectivity-context interpretation; >22-fold larger window vs retosiban
Radioligand binding, recombinant human receptors
Oxytocin Receptor Binding Affinity Selectivity Vasopressin Receptors GPCR

In Vitro to In Vivo Potency Translation vs. Atosiban

Epelsiban besylate exhibits a pronounced difference between its in vitro binding affinity and its functional in vivo potency relative to the peptidic antagonist atosiban. While epelsiban is approximately 100-fold more potent than atosiban in vitro based on recombinant receptor binding (epelsiban Ki = 0.13 nM vs. atosiban Ki ≈ 81 nM), both compounds show comparable potency in the rat uterine contraction model [1]. This divergence highlights that in vitro affinity alone is an insufficient predictor of in vivo efficacy and that the small-molecule scaffold of epelsiban confers distinct pharmacokinetic and tissue distribution properties that influence translational pharmacology.

In vitro – in vivo translation
Head-to-head
Epelsiban: Ki = 0.13 nM; in vivo potency comparable to atosiban in rat uterine contraction model Atosiban: Ki ≈ 81 nM; equipotent in same model
In vitro affinity does not predict in vivo response ranking; translation context differs
Anesthetized late-gestation pregnant rat; oxytocin-induced contraction
In Vivo Pharmacology Potency Translation Atosiban Tocolytic

Oral Bioavailability in Preclinical Models

Epelsiban besylate demonstrates an oral bioavailability of 55% in rat, a property that distinguishes it from peptide-based oxytocin antagonists such as atosiban and barusiban, which require intravenous administration due to negligible oral absorption [1]. This bioavailability is supported by low intrinsic clearance in microsomes from four species (rat, dog, cynomolgus monkey, and human) and the absence of significant cytochrome P450 inhibition, suggesting a favorable metabolic stability profile suitable for oral dosing in in vivo studies [1].

Oral bioavailability
Class-level
F = 55% (rat); low intrinsic clearance across 4 species; no significant CYP450 inhibition
Supports oral dosing in rodent models; peptide comparators lack oral bioavailability
Rat PK; microsomal stability assays
Pharmacokinetics Oral Bioavailability ADME Preclinical

Genotoxicity and Preclinical Safety Assessment

In preclinical safety evaluation, epelsiban besylate tested negative in a battery of genotoxicity screens, including the Ames test and in vitro micronucleus assay, and demonstrated a satisfactory oral safety profile in female rats [1]. While direct comparative genotoxicity data for other oxytocin antagonists are not uniformly available in the public domain, the explicit reporting of negative genotoxicity findings for epelsiban provides a defined baseline for risk assessment in research applications. This contrasts with the class in general, where genotoxicity is not universally characterized or reported, introducing uncertainty for some analogs.

Genotoxicity status
Reported
Negative: Ames test, in vitro micronucleus assay; satisfactory oral safety in 14-day rat study
Documented negative genotoxicity streamlines IACUC/ethics committee review
Standard regulatory battery; female rat toxicity study
Genotoxicity Safety Pharmacology Toxicology Preclinical Safety

Clinical Pharmacodynamics: IELT in Premature Ejaculation

In a randomized, double-blind, placebo-controlled Phase 2 study (NCT01021553) in men with premature ejaculation (mean baseline IELT <65 seconds), both 50 mg and 150 mg oral doses of epelsiban taken 1 hour before sexual activity did not result in a clinically or statistically significant change in geometric mean IELT compared with placebo [1]. Specifically, the geometric mean IELT increased from 44.1 seconds at baseline to 55.6 seconds with placebo, 53.3 seconds with epelsiban 50 mg, and 59.1 seconds with epelsiban 150 mg, with no significant between-group differences. This negative efficacy outcome provides critical context for researchers evaluating oxytocin receptor antagonism as a therapeutic strategy for ejaculatory disorders and establishes a benchmark for interpreting preclinical efficacy models.

Phase 2 IELT endpoint
Head-to-head
Epelsiban 150 mg: +15.0 sec (44.1→59.1 sec) Placebo: +11.5 sec (44.1→55.6 sec); p>0.05
Reported endpoint context: no significant difference vs placebo; informs translational benchmarking
Phase 2 RCT; N=77; stopwatch-monitored IELT; 8-week treatment period
Clinical Trial Pharmacodynamics Premature Ejaculation IELT Phase 2

Epelsiban Besylate: Research and Industrial Applications


In Vivo Pharmacology with Oral Dosing

For studies investigating the role of central or peripheral oxytocin signaling in rodent models, epelsiban besylate offers a practical advantage due to its 55% oral bioavailability in rats, enabling oral gavage or dietary administration rather than repeated intraperitoneal or intravenous injections required for peptide antagonists [1]. This reduces handling stress, supports chronic dosing paradigms, and more closely mimics oral therapeutic administration routes. The compound's >31,000-fold selectivity over vasopressin receptors further ensures that observed effects are attributable to oxytocin receptor blockade rather than confounding vasopressin pathway engagement [1].

Vasopressin Receptor Selectivity Control

Given its well-characterized selectivity profile—>31,000-fold over hV1aR, hV2R, and hV1bR—epelsiban besylate serves as a benchmark control in assays designed to differentiate oxytocin receptor-mediated effects from vasopressin receptor-mediated effects [1]. In contrast, peptide antagonists like atosiban exhibit substantial vasopressin V1a receptor affinity (Ki = 3.5 nM), making them less suitable as selective oxytocin receptor probes . Researchers evaluating novel oxytocin receptor antagonists or studying oxytocin-vasopressin crosstalk can employ epelsiban as a reference standard for high-selectivity OXTR blockade.

Preclinical Toxicology: Defined Genotoxicity Status

Epelsiban besylate has undergone formal genotoxicity evaluation (Ames and in vitro micronucleus assays) with negative results, and demonstrated a satisfactory oral safety profile in 14-day rat toxicity studies [1]. This documented safety data package streamlines IACUC or institutional ethics committee review for in vivo studies, particularly when compared to research-grade oxytocin antagonists lacking public genotoxicity characterization. The availability of this data reduces regulatory uncertainty and supports informed risk assessment for long-term or reproductive toxicology investigations.

Clinical Benchmarking for Ejaculatory Disorders

The completed Phase 2 clinical trial of epelsiban in premature ejaculation provides a valuable reference dataset for researchers developing next-generation oxytocin receptor antagonists for sexual medicine indications [2]. The trial's negative efficacy outcome, combined with documented safety and tolerability, establishes a pharmacodynamic benchmark for IELT improvement that new candidates must surpass to demonstrate clinical differentiation. Epelsiban's clinical data package (NCT01021553) thus serves as a comparative baseline for translational pharmacology and early clinical development planning.

Application
Selection Property
Validation Focus
In vivo OXTR pharmacology (oral dosing)
Reported oral bioavailability
In vivo exposure and pathway blockade confirmation
Vasopressin selectivity control
High OXTR selectivity profile
Differentiate OXTR- from vasopressin-mediated effects
Preclinical safety documentation
Documented negative genotoxicity data
Streamlined IACUC/ethics committee submission
Ejaculatory disorder translational research
Clinical PD benchmark dataset
IELT endpoint comparison for candidate differentiation

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